2-Nonenal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Marker of Aging

Research has identified 2-nonenal, particularly the trans-2-nonenal isomer, as a key contributor to the unpleasant body odor associated with aging. This odor increase is believed to be linked to age-related changes in skin surface lipids, specifically an increase in ω7-monounsaturated fatty acids []. The exact mechanism behind this connection is still under investigation, but 2-nonenal serves as a potential marker for the aging process [, ].

Non-invasive Odor Analysis

Scientists are developing methods to analyze 2-nonenal levels for non-invasive body odor assessment. Techniques like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) have been established for this purpose []. This approach allows for the collection and analysis of volatile compounds like 2-nonenal emitted from the skin, providing insights into body odor changes [].

Impact of Lifestyle Factors

Studies suggest that internal and external factors can influence 2-nonenal production and subsequently, body odor. Dietary choices, smoking habits, stress levels, and even cosmetic use can affect the levels of 2-nonenal secreted by the body []. By analyzing 2-nonenal levels, researchers aim to understand how these lifestyle factors influence body odor and potentially develop personalized odor management strategies.

2-Nonenal is an unsaturated aldehyde with the chemical formula C₉H₁₈O. It is a colorless liquid characterized by a distinctive aroma, often described as cucumber-like or reminiscent of orris root. This compound is primarily known for its presence in aged beer and buckwheat, contributing to their unique scent profiles. Notably, 2-Nonenal has been identified as a component of human body odor, particularly in older individuals, where it arises from the oxidative degradation of omega-7 unsaturated fatty acids .

- Aldol Condensation: This reaction can occur with acetaldehyde and heptanal, leading to the formation of larger carbon chains.

- Electrophilic Reactions: As an α,β-unsaturated aldehyde, 2-Nonenal can engage in Michael addition reactions and Schiff base formation with nucleophiles .

- Oxidative Degradation: In biological systems, it can be generated through lipid peroxidation processes involving omega-7 fatty acids, particularly under oxidative stress conditions .

2-Nonenal exhibits notable biological activities:

- Odor Component: Its presence in human body odor has been linked to aging, with increased levels observed in individuals over 40 years old. This change is associated with the degradation of skin surface lipids .

- Potential Cytotoxicity: While primarily recognized for its odor properties, there are implications that 2-Nonenal may have cytotoxic effects similar to other aldehydes formed during lipid peroxidation .

There are several methods for synthesizing 2-Nonenal:

- Oxidation of Unsaturated Fatty Acids: The compound can be produced through the oxidative degradation of omega-7 unsaturated fatty acids.

- Aldol Condensation: As mentioned earlier, this method involves the reaction between acetaldehyde and heptanal.

- Lipid Peroxidation: In biological contexts, 2-Nonenal can form as a secondary product during lipid peroxidation processes.

2-Nonenal has several applications across different fields:

- Food Industry: It is recognized for its role in flavor and aroma profiles, especially in aged beer and certain foods.

- Fragrance Industry: Due to its unique scent, it may be utilized in perfumery.

- Biomarker Research: Its presence in body odor is being studied as a potential biomarker for aging and related physiological changes .

Research indicates that 2-Nonenal interacts with various biological molecules:

- Covalent Modifications: It can react with proteins such as human serum albumin, preferentially modifying lysine residues. This interaction may have implications for understanding how lipid peroxidation products affect protein function and stability .

- Odor Perception Studies: Investigations into how 2-Nonenal contributes to body odor have highlighted its role in signaling age-related changes .

Several compounds share structural similarities with 2-Nonenal, including:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| 4-Hydroxy-2-nonenal | C₉H₁₈O₃ | A product of lipid peroxidation; cytotoxic properties |

| (E)-2-Nonenal | C₉H₁₆O | Known for its role in beer staling; cucumber aroma |

| Nonanal | C₉H₁₈O | A straight-chain aldehyde with a fatty odor |

| Decanal | C₁₀H₂₀O | A longer-chain aldehyde; often used in fragrances |

Uniqueness of 2-Nonenal

What sets 2-Nonenal apart from these similar compounds is its specific association with aging and human body odor alterations. While other aldehydes may contribute to flavor profiles or fragrance notes, 2-Nonenal's distinct olfactory characteristics and biological implications make it particularly noteworthy in studies related to aging and oxidative stress. Its dual role as both a flavor component and a marker for physiological changes underscores its unique position among similar compounds.

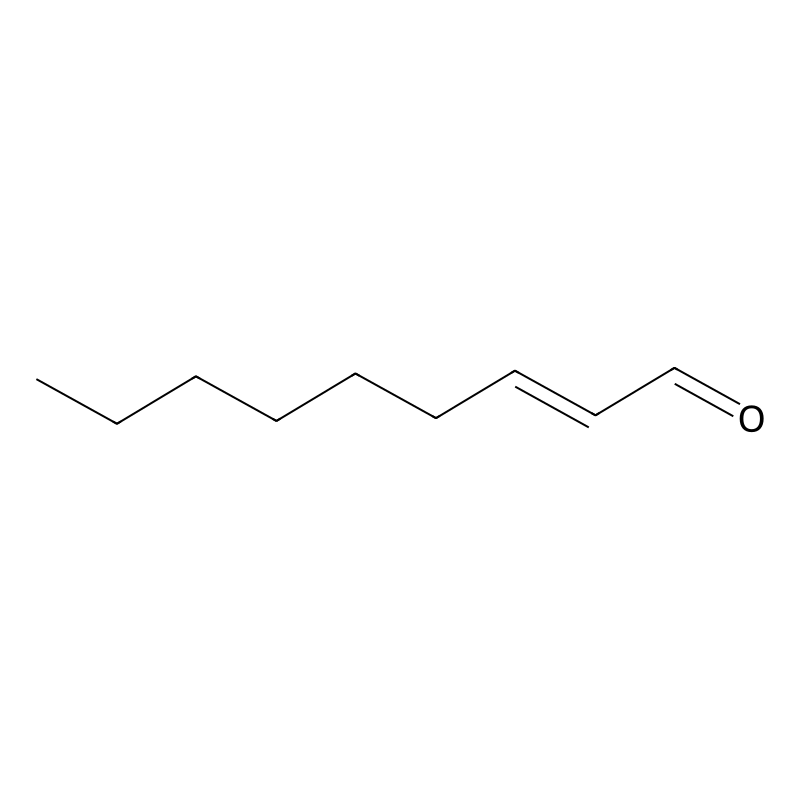

2-Nonenal, with the molecular formula C₉H₁₆O and a molecular weight of 140.2227 atomic mass units, is an unsaturated aldehyde belonging to the family of medium-chain aldehydes containing between 6 and 12 carbon atoms [1] [3] [4]. The compound exhibits a linear nine-carbon chain structure featuring a characteristic carbon-carbon double bond positioned between the second and third carbon atoms from the aldehyde functional group [2] [4].

The International Union of Pure and Applied Chemistry designation for this compound varies depending on the stereoisomeric configuration, with the systematic name being non-2-enal [1] [4]. The canonical Simplified Molecular Input Line Entry System representation demonstrates the structural arrangement as CCCCCC/C=C/C=O, illustrating the extended hydrocarbon chain terminating in an aldehyde group [3] [5].

The molecular geometry around the double bond exhibits planar configuration due to sp² hybridization of the carbon atoms involved in the π-bond system [15] [19]. This planar arrangement restricts rotation around the carbon-carbon double bond, creating the possibility for geometric isomerism that defines the structural characteristics of this compound [15] [19].

Conformational analysis reveals that the molecule adopts extended conformations to minimize steric hindrance between the alkyl chain and the aldehyde functionality [4] [12]. The presence of the α,β-unsaturated aldehyde system creates an electronically conjugated framework that influences both the chemical reactivity and spectroscopic properties of the molecule [35] [36].

Physical Properties of 2-Nonenal

Appearance and Organoleptic Characteristics

2-Nonenal manifests as a colorless to pale yellow liquid at standard temperature and pressure conditions [6] [7]. Commercial preparations may exhibit slight coloration ranging from clear colorless to light orange or yellow due to trace impurities or oxidation products [7] [23]. The compound demonstrates clear transparency in its pure form, with viscosity characteristics typical of medium-chain aldehydes [6] [22].

The organoleptic profile of 2-Nonenal is characterized by a distinctive and penetrating odor that varies significantly with concentration [2] [8]. At higher concentrations, the compound exhibits a powerful, penetrating fatty odor described as unpleasant and overwhelming [8]. Upon dilution, the olfactory characteristics transform to become more pleasant, with descriptors including orris-like, waxy, and reminiscent of dried orange peels [8]. Additional sensory characterizations include cucumber-like, grassy, and aldehydic notes with citrus undertones [7] [25].

The compound exhibits remarkable olfactory potency with detection thresholds as low as 0.1 parts per billion, demonstrating exceptional volatility and nasal sensitivity [8]. Taste characteristics at higher concentrations of 10 parts per million present green, soapy, cucumber/melon-like qualities with pronounced aldehydic and fatty nuances [8].

Solubility Parameters

2-Nonenal demonstrates hydrophobic characteristics with negligible water solubility, classified as practically insoluble in aqueous media [7] [22] [26]. Quantitative solubility data indicates water solubility of approximately 204.9 milligrams per liter at 25 degrees Celsius [26]. The compound exhibits excellent solubility in organic solvents, particularly alcohols and oils [7] [22].

The octanol-water partition coefficient (log P) has been determined to be 3.17, indicating strong lipophilic properties and preferential partitioning into organic phases [7] [24]. This high partition coefficient reflects the predominance of the hydrocarbon chain in determining solubility behavior [24]. The compound shows slight solubility in chloroform and methanol, expanding its utility in various analytical and synthetic applications [7].

Volatility and Vapor Pressure

2-Nonenal exhibits significant volatility characteristics that contribute to its pronounced olfactory impact [25]. The vapor density exceeds that of air by a factor greater than one, indicating that vapors will tend to accumulate in lower atmospheric regions [6] [7]. This property has important implications for analytical detection methods and environmental monitoring applications [25].

The compound demonstrates substantial evaporation rates at ambient temperatures, contributing to its effectiveness as a volatile organic compound in various applications [23]. Temperature-dependent volatility measurements indicate increasing vapor pressure with elevated temperatures, following typical Clausius-Clapeyron relationships for organic liquids [21] [22].

Boiling point determinations under reduced pressure conditions provide insights into volatility characteristics, with reported values of 88-90 degrees Celsius at 12 millimeters of mercury pressure [7] [22]. Under standard atmospheric pressure, boiling points range from 188.00 to 190.00 degrees Celsius [2]. These thermal properties indicate moderate volatility suitable for gas chromatographic analysis and headspace sampling techniques [25] [31].

Chemical Reactivity Profile

2-Nonenal exhibits characteristic reactivity patterns typical of α,β-unsaturated aldehydes, featuring two primary electrophilic centers that enable diverse chemical transformations [35] [36]. The compound's reactivity profile is dominated by its susceptibility to nucleophilic attack at both the carbonyl carbon and the β-carbon of the conjugated system [35] [38].

Michael addition reactions represent the predominant reaction pathway for 2-Nonenal with nucleophilic species [37] [38]. The electrophilic character of the β-carbon facilitates conjugate addition reactions with amino acids, particularly cysteine, lysine, and histidine residues [37] [39]. These reactions proceed through formation of covalent adducts that can subsequently undergo cyclization and rearrangement processes [39] [40].

The aldehyde functionality participates in traditional carbonyl reactions including Schiff base formation with primary amines and aldol condensation reactions under appropriate conditions [36] [39]. The α,β-unsaturated system enhances the electrophilicity of the carbonyl carbon through electronic conjugation, accelerating nucleophilic addition processes [35] [36].

Oxidation reactions readily occur due to the presence of the aldehyde group, with conversion to the corresponding carboxylic acid under mild oxidizing conditions [38]. The compound demonstrates sensitivity to air oxidation, requiring storage under inert atmospheric conditions to prevent degradation [22] [23]. Reduction reactions can convert the aldehyde to the corresponding alcohol while preserving the double bond geometry [40].

Isomeric Forms: (E)-2-Nonenal and (Z)-2-Nonenal

Structural Differences

2-Nonenal exists in two geometric isomeric forms designated as (E)-2-Nonenal and (Z)-2-Nonenal, differing in the spatial arrangement of substituents around the carbon-carbon double bond [14] [16] [17]. The E-Z nomenclature system, based on Cahn-Ingold-Prelog priority rules, provides unambiguous identification of the stereochemical configuration [15] [19].

The (E)-2-Nonenal isomer, also designated as trans-2-Nonenal, features the aldehyde group and the hexyl chain positioned on opposite sides of the double bond [16] [17]. This configuration places the higher priority groups (aldehyde carbon and hexyl chain) in an entgegen (opposite) arrangement [15] [19]. The Chemical Abstracts Service registry number for this isomer is 18829-56-6 [17].

The (Z)-2-Nonenal isomer, alternatively known as cis-2-Nonenal, exhibits the aldehyde group and hexyl chain on the same side of the double bond [11] [14]. This spatial arrangement corresponds to a zusammen (together) configuration according to E-Z nomenclature conventions [15] [19]. The Chemical Abstracts Service registry number for the parent 2-Nonenal compound is 2463-53-8 [11].

Property Variations Between Isomers

The geometric isomers of 2-Nonenal exhibit distinct physical and chemical properties despite identical molecular formulas [16] [17]. The (E)-2-Nonenal isomer demonstrates greater thermodynamic stability compared to the (Z)-isomer due to reduced steric hindrance in the trans configuration [17] [20].

Boiling point differences reflect the varying intermolecular interactions between isomers [16] [22]. The (E)-2-Nonenal isomer exhibits boiling points of 98-100 degrees Celsius at 12 millimeters of mercury, while standard pressure boiling points reach 108 degrees Celsius at 30 millimeters of mercury [22] [23]. These thermal properties influence separation and purification strategies for isomer isolation [22].

Refractive index measurements provide additional differentiation between isomers [22] [48] [51]. The (E)-2-Nonenal isomer demonstrates refractive index values ranging from 1.451 to 1.455 at 20 degrees Celsius, measured at the sodium D-line [51]. Density measurements for the trans isomer range from 0.840 to 0.848 grams per milliliter at 20 degrees Celsius [51].

Biological activity studies indicate differential effects between isomers in various systems [18] [25]. The (E)-2-Nonenal isomer has been specifically identified as a component contributing to aging-related body odor, with concentrations ranging from 0.85 to 4.35 parts per million detectable in biological samples [25] [38].

Spectroscopic Characterization

Nuclear Magnetic Resonance Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-Nonenal through characteristic chemical shift patterns and coupling relationships [27] [28]. Proton Nuclear Magnetic Resonance analysis reveals distinct resonances corresponding to different molecular environments within the compound structure [27].

The aldehyde proton appears as a characteristic doublet at approximately 9.56 parts per million in deuterated dichloromethane, exhibiting coupling with the adjacent vinyl proton [20] [27]. The vinyl protons display complex multipicity patterns reflecting vicinal coupling relationships and geometric constraints imposed by the double bond [27].

The hexyl chain protons generate overlapping multiplets in the aliphatic region between 0.91 and 1.69 parts per million, with the terminal methyl group appearing as a characteristic triplet due to coupling with adjacent methylene protons [20] [27]. Integration ratios confirm the expected stoichiometric relationships between different proton environments [27].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift assignments for individual carbon atoms [28]. The carbonyl carbon resonates in the characteristic aldehyde region around 190-200 parts per million, while the double bond carbons appear in the alkene region between 120-140 parts per million [28].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Nonenal reveals characteristic fragmentation pathways that provide structural confirmation and analytical identification capabilities [12] [16] [45] [47]. Electron ionization mass spectrometry generates reproducible fragmentation patterns through predictable bond cleavage mechanisms [45] [47].

The molecular ion peak appears at mass-to-charge ratio 140, corresponding to the molecular weight of the compound [45]. However, this peak typically exhibits low intensity due to the instability of the molecular ion under electron ionization conditions [47]. The base peak commonly occurs at mass-to-charge ratio 55, resulting from McLafferty rearrangement processes involving the carbonyl group [45].

Significant fragment ions include peaks at mass-to-charge ratios 70, 83, 96, 111, and 122, which arise from various fragmentation mechanisms including alpha-cleavage adjacent to the carbonyl group and loss of alkyl fragments from the hydrocarbon chain [31] [45]. The mass spectral fragmentation pattern provides a unique fingerprint for compound identification in complex mixtures [31].

Electrospray ionization mass spectrometry offers alternative ionization methods that preserve molecular ion integrity while enabling tandem mass spectrometric characterization [30] [42]. This approach facilitates detection of protein adducts and metabolic products formed through covalent modification reactions [42] [43].

Infrared Absorption Profiles

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the 2-Nonenal structure [33]. The carbonyl stretching frequency appears as a strong absorption band in the region around 1720-1740 inverse centimeters, typical of α,β-unsaturated aldehydes [33].

The carbon-carbon double bond stretching vibration generates a medium intensity absorption band near 1640-1680 inverse centimeters, with the exact frequency influenced by the degree of conjugation with the carbonyl system [33]. The carbon-hydrogen stretching vibrations of the aldehyde group produce a characteristic weak absorption around 2720-2820 inverse centimeters [33].

Aliphatic carbon-hydrogen stretching vibrations dominate the high-frequency region between 2850-3000 inverse centimeters, reflecting the extensive hydrocarbon chain present in the molecule [33]. The fingerprint region below 1500 inverse centimeters contains multiple absorption bands corresponding to carbon-carbon stretching, carbon-hydrogen bending, and out-of-plane deformation modes [33].

2-Nonenal represents a fascinating example of how biological systems generate bioactive aldehydes through complex oxidative processes. This unsaturated aldehyde with the molecular formula C9H16O [1] [2] serves as both a marker of oxidative stress and a contributor to age-related physiological changes. The compound's formation involves multiple interconnected pathways that encompass both endogenous production mechanisms and laboratory synthesis approaches.

Endogenous Production Pathways

The endogenous formation of 2-nonenal in biological systems occurs through several distinct but interconnected metabolic pathways. These pathways represent the primary mechanisms through which organisms naturally produce this bioactive aldehyde, with each contributing to varying degrees depending on physiological conditions and age-related factors.

Omega-7 Fatty Acid Oxidation

The oxidative degradation of omega-7 unsaturated fatty acids represents the primary endogenous pathway for 2-nonenal formation in human physiology [3] [4] [5]. This pathway involves the systematic breakdown of omega-7 monounsaturated fatty acids, particularly palmitoleic acid and vaccenic acid, which are naturally present in skin surface lipids and undergo age-related compositional changes.

Palmitoleic acid (16:1ω7) serves as the principal substrate in this oxidative process [3] [6] [7]. Research has demonstrated that the concentration of palmitoleic acid in skin surface lipids increases significantly with age, creating a larger substrate pool for 2-nonenal formation. The oxidative degradation mechanism involves the initial formation of lipid peroxides, which subsequently undergo further decomposition to yield 2-nonenal as a primary product.

The oxidation process begins with the abstraction of hydrogen atoms from the allylic positions of omega-7 fatty acids, leading to the formation of carbon-centered radicals. These radicals readily react with molecular oxygen to form peroxyl radicals, which then propagate the oxidative chain reaction. The resulting fatty acid hydroperoxides are unstable intermediates that undergo homolytic decomposition to generate various aldehydic products, including 2-nonenal [5] [8].

Vaccenic acid (18:1ω7), another important omega-7 fatty acid, contributes to 2-nonenal formation through similar oxidative mechanisms [3] [7] [9]. Although present in lower concentrations compared to palmitoleic acid, vaccenic acid represents a secondary but significant source of 2-nonenal, particularly in older individuals where omega-7 fatty acid concentrations increase substantially.

The age-related increase in omega-7 fatty acid oxidation correlates directly with elevated 2-nonenal production. Studies have shown that the concentration of omega-7 fatty acids on skin surfaces can increase up to six-fold with advancing age, while simultaneously, the antioxidant capacity of the skin decreases [4] [5]. This combination creates optimal conditions for enhanced oxidative degradation and subsequent 2-nonenal formation.

Lipid Peroxidation Mechanisms

Lipid peroxidation represents a fundamental mechanism underlying 2-nonenal formation, involving free radical-mediated oxidative processes that affect polyunsaturated fatty acids throughout biological systems [10] [11] [12]. This process occurs through a well-characterized three-phase mechanism consisting of initiation, propagation, and termination steps.

The initiation phase involves the formation of lipid radicals through hydrogen abstraction from polyunsaturated fatty acids by reactive oxygen species or transition metal catalysts. Hydroxyl radicals, superoxide anions, and singlet oxygen can all serve as initiating species, with their relative contributions depending on the specific physiological or pathological context [11] [12].

During the propagation phase, lipid radicals react rapidly with molecular oxygen to form peroxyl radicals, which subsequently abstract hydrogen atoms from adjacent fatty acid molecules. This creates a self-sustaining chain reaction that can continue until terminated by antioxidant intervention or radical-radical interactions [10] [12]. The peroxyl radicals formed during this process can undergo various decomposition reactions, including cyclization, fragmentation, and rearrangement, leading to the formation of diverse aldehydic products including 2-nonenal.

Iron-mediated lipid peroxidation has been specifically implicated in 2-nonenal formation. Ferric nitrilotriacetate, an iron chelate that induces oxidative tissue damage, has been shown to promote significant 2-nonenal formation in experimental models [10] [13]. The iron-catalyzed decomposition of lipid hydroperoxides proceeds through Fenton-like reactions, generating hydroxyl radicals that perpetuate the oxidative chain reaction.

The formation of 2-nonenal through lipid peroxidation involves the specific cleavage of carbon-carbon bonds in oxidized fatty acid chains. The position and nature of the double bonds in the original fatty acid substrate determine the specific aldehydic products formed. For omega-7 fatty acids, the oxidative cleavage typically occurs at positions that yield nine-carbon aldehydic fragments corresponding to 2-nonenal [10] [11].

Membrane lipid composition significantly influences the susceptibility to lipid peroxidation and subsequent 2-nonenal formation. Membranes enriched in polyunsaturated fatty acids demonstrate enhanced peroxidation rates, while those containing higher proportions of saturated and monounsaturated fatty acids show greater resistance to oxidative damage [11] [14]. This compositional dependence explains the age-related increase in 2-nonenal formation, as aging is associated with changes in membrane fatty acid profiles that favor peroxidation.

Enzymatic Catalysis Pathways

Enzymatic pathways play crucial roles in 2-nonenal formation, involving specific enzyme systems that catalyze the oxidation and subsequent cleavage of fatty acid substrates. These pathways provide more controlled mechanisms for 2-nonenal production compared to non-enzymatic lipid peroxidation, offering opportunities for metabolic regulation and therapeutic intervention.

Lipoxygenase-1 (LOX-1) represents a key enzymatic component in 2-nonenal biosynthesis [15] [16] [17]. This enzyme catalyzes the stereospecific oxygenation of polyunsaturated fatty acids, particularly linoleic acid and arachidonic acid, to produce positionally specific hydroperoxide intermediates. LOX-1 demonstrates temperature sensitivity, becoming inactivated at temperatures above 70°C, which distinguishes it from other components of the 2-nonenal formation system.

The LOX-1 catalytic mechanism involves the abstraction of hydrogen from specific carbon positions in fatty acid substrates, followed by the stereospecific addition of molecular oxygen. This process generates (S)-hydroperoxides at the 9 and 13 positions of linoleic acid derivatives. These hydroperoxide intermediates serve as direct precursors for subsequent enzymatic cleavage reactions that yield 2-nonenal and related aldehydic products.

Hydroperoxide lyase (HPL) activities represent another critical enzymatic component in 2-nonenal formation [15] [16] [18]. These enzymes, which belong to the cytochrome P450 superfamily, catalyze the specific cleavage of fatty acid hydroperoxides to generate aldehydic and carboxylic acid products. The HPL system demonstrates remarkable heat stability, maintaining activity even after exposure to 70°C for 30 minutes, which distinguishes it from LOX-1 and suggests distinct structural and mechanistic properties.

The 9-fatty acid hydroperoxide lyase-like activity specifically transforms 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD) into 2(E)-nonenal [18] [19]. This reaction represents a direct enzymatic route to 2-nonenal formation and has been characterized extensively in germinating barley seeds, where it contributes to flavor compound development during malting processes.

3Z:2E isomerase activity provides an additional enzymatic component that influences the stereochemical outcome of 2-nonenal formation [18] [19]. This enzyme catalyzes the isomerization of (Z)-2-nonenal to the more thermodynamically stable (E)-2-nonenal form. The isomerase demonstrates thermostability and works in conjunction with hydroperoxide lyase to produce the biologically active trans isomer of 2-nonenal.

The CYP74 subfamily of cytochrome P450 enzymes encompasses both hydroperoxide lyase and related activities involved in 2-nonenal formation [20] [21]. The CYP74B subfamily preferentially acts on 13-hydroperoxides to generate C6-aldehydes, while the CYP74C subfamily demonstrates specificity for 9-hydroperoxides, producing C9-aldehydes including 2-nonenal. These enzymes exhibit varying temperature stabilities and substrate specificities, contributing to the complexity of enzymatic 2-nonenal formation pathways.

Chemical Synthesis Methodologies

The chemical synthesis of 2-nonenal has been extensively studied to provide pure material for research applications and to understand the fundamental chemical transformations involved in its formation. Multiple synthetic approaches have been developed, each offering distinct advantages in terms of yield, selectivity, and experimental convenience.

Grignard Reaction Approach

The Grignard reaction represents one of the most reliable and well-established methods for the chemical synthesis of 2-nonenal [22] [23] [24]. This organometallic approach provides excellent control over the carbon skeleton construction and allows for the formation of the characteristic aldehyde functionality through nucleophilic addition to appropriate carbonyl precursors.

The classical Grignard synthesis of 2-nonenal involves the reaction of fumaraldehyde monoacetal with pentylmagnesium bromide under anhydrous conditions [22] [23]. The reaction is typically carried out in anhydrous diethyl ether using magnesium turnings activated with iodine to facilitate Grignard reagent formation. The nucleophilic addition of the pentyl Grignard reagent to the electrophilic carbonyl carbon of fumaraldehyde monoacetal creates the nine-carbon chain characteristic of 2-nonenal.

The mechanism of this Grignard approach involves several key steps. First, the formation of pentylmagnesium bromide from 1-bromopentane and magnesium metal in anhydrous ether. The Grignard reagent then undergoes nucleophilic addition to fumaraldehyde monoacetal, with the reaction proceeding through a six-membered ring transition state that determines the stereochemical outcome [25] [26]. Subsequent acid hydrolysis removes the acetal protecting group, revealing the aldehyde functionality and yielding 2-nonenal.

Optimization of reaction conditions significantly influences the yield and selectivity of the Grignard synthesis. The use of 2-methyltetrahydrofuran as a solvent alternative to diethyl ether has been shown to improve yields and reduce side reactions [27]. Temperature control during the addition phase is critical, with optimal results obtained when the reaction temperature is maintained below 10°C during Grignard reagent formation and below 5°C during the carbonyl addition step.

The purification of 2-nonenal from Grignard reactions requires careful attention to prevent hydrolysis and oxidation of the sensitive aldehyde product. Column chromatography using Florisil as the stationary phase has been found superior to silica gel, which can cause partial hydrolysis and reduced recovery [22] [24]. The typical overall yield for the Grignard synthesis ranges from 30-45%, with the moderate yield reflecting the challenges associated with handling sensitive intermediates and products.

Modifications of the basic Grignard approach have been developed to improve yields and simplify procedures. The use of pre-formed Grignard solutions eliminates the need for in situ preparation, reducing variability and improving reproducibility [22]. Additionally, the development of improved purification protocols using Florisil chromatography has enhanced product recovery and purity.

Oxidative Degradation of Polyunsaturated Fatty Acids

The oxidative degradation of polyunsaturated fatty acids provides a biomimetic approach to 2-nonenal synthesis that closely parallels the natural formation pathways [28] [16]. This method involves the controlled oxidation of appropriate fatty acid precursors under conditions that promote the specific cleavage reactions leading to 2-nonenal formation.

Ozonolysis represents one of the most effective oxidative degradation approaches for 2-nonenal synthesis [29] [30]. The treatment of castor oil with ozone in acetic acid or methanol provides a one-step procedure for 2-nonenal formation, with yields ranging from 40-60% depending on reaction conditions. The ozonolysis mechanism involves the initial formation of ozonides at the double bond positions, followed by reductive workup to yield aldehydic cleavage products.

The mechanism of ozonolysis-based 2-nonenal synthesis begins with the electrophilic addition of ozone to the double bonds in ricinoleic acid, the major component of castor oil. The initial 1,3-dipolar cycloaddition forms primary ozonides, which rapidly rearrange to more stable carbonyl oxide intermediates. These intermediates undergo further reactions with aldehydic or ketonic partners to form secondary ozonides, which can be reductively cleaved to yield 2-nonenal and complementary carbonyl products.

Optimization of ozonolysis conditions significantly affects both yield and product selectivity. The choice of solvent influences the reaction pathway, with methanol favoring the formation of methyl esters alongside aldehydic products, while acetic acid promotes direct aldehyde formation [29] [30]. Temperature control is critical, with low temperatures (typically 0°C to -78°C) favoring clean ozonide formation and minimizing side reactions.

Metal-catalyzed oxidative degradation provides an alternative approach that uses transition metal catalysts to promote the selective cleavage of fatty acid substrates [28] [16]. Iron-mediated reactions, in particular, have been shown to generate 2-nonenal through the decomposition of fatty acid hydroperoxides. The iron-catalyzed process involves the formation of alkoxyl radicals from hydroperoxide precursors, followed by β-scission reactions that yield aldehydic products.

Peroxide-mediated oxidation represents another variant of the oxidative degradation approach, utilizing organic peroxides to initiate the oxidative cleavage of polyunsaturated fatty acids [28]. This method offers advantages in terms of selectivity and control, as the peroxide concentration and reaction conditions can be precisely adjusted to optimize 2-nonenal formation while minimizing over-oxidation and side product formation.

Modern Synthetic Routes

Modern synthetic approaches to 2-nonenal have focused on developing more efficient, selective, and environmentally friendly methods that overcome the limitations of traditional approaches [31] [32]. These contemporary methods leverage advanced catalytic systems, improved reaction conditions, and novel synthetic strategies to achieve enhanced yields and simplified procedures.

Cross-metathesis reactions represent a significant advancement in 2-nonenal synthesis, offering high yields and excellent selectivity [31] [32]. The reaction between octen-3-ol and acrolein or its dimethyl acetal in the presence of ruthenium-based metathesis catalysts provides a direct route to 4-hydroxy-2-nonenal and related compounds. This approach typically yields 60-85% of desired products and offers advantages in terms of substrate availability and reaction simplicity.

The cross-metathesis mechanism involves the formation of ruthenium carbene complexes that facilitate the exchange of alkylidene fragments between the starting materials. The reaction proceeds through metallacyclobutane intermediates that undergo [2+2] cycloreversion to generate the desired metathesis products. The stereochemical outcome of the reaction is influenced by the electronic and steric properties of the substrates, with (E)-selective products typically predominating.

Photochemical synthetic routes have been developed to provide controlled release of 2-nonenal under mild conditions [33]. These approaches involve the preparation of "caged" precursors that can be photolyzed to release 2-nonenal in high yield. The photochemical method offers advantages for biological studies where temporal control of 2-nonenal exposure is desired.

Enzymatic synthesis methods have emerged as environmentally friendly alternatives to traditional chemical approaches [34] [20]. These biocatalytic routes utilize hydroperoxide lyase and related enzymes to achieve the selective formation of 2-nonenal from fatty acid hydroperoxide substrates. The enzymatic approach offers excellent selectivity and operates under mild conditions, although it requires careful enzyme preparation and optimization of reaction conditions.

Flow chemistry approaches have been applied to 2-nonenal synthesis to improve safety and scalability [35]. The continuous flow methodology allows for better control of reaction parameters, improved heat and mass transfer, and enhanced safety when handling reactive intermediates. Flow reactors are particularly advantageous for oxidative processes where precise control of residence time and temperature is critical for optimal yields.

Green chemistry principles have been increasingly incorporated into modern 2-nonenal synthesis protocols [35]. These approaches emphasize the use of renewable feedstocks, reduction of waste generation, and elimination of hazardous reagents. Solvent-free conditions, aqueous reaction media, and recyclable catalysts represent key elements of these environmentally conscious synthetic strategies.

The development of stereoselective synthetic routes has become increasingly important as understanding of the biological activity of different 2-nonenal stereoisomers has advanced [31] [32]. Modern synthetic methods often incorporate asymmetric catalysis or stereoselective transformations to access specific stereoisomers with enhanced biological activity or reduced toxicity.

| Chemical Properties of 2-Nonenal | ||

|---|---|---|

| Property | Value | Reference |

| Molecular Formula | C9H16O | [1] [2] |

| Molecular Weight (g/mol) | 140.22 | [1] [2] |

| CAS Registry Number | 2463-53-8 | [1] [2] |

| IUPAC Name | (E)-non-2-enal | [2] |

| Boiling Point (°C) | 88-90 (12 mmHg) | [2] [36] |

| Melting Point (°C) | -28 (estimate) | [36] |

| Density (g/mL) | 0.846 (25°C) | [2] [36] |

| Refractive Index | 1.453 (20°C) | [36] |

| Flash Point (°C) | 84 | [36] [37] |

| Odor Threshold (ppb) | 0.1 | [36] [19] |

| LogP (octanol/water) | 3.17 | [36] |

| Vapor Density (vs air) | >1 | [38] [36] |

| Endogenous Production Pathways | ||||

|---|---|---|---|---|

| Pathway | Substrate | Mechanism | Product Yield | Reference |

| Omega-7 Fatty Acid Oxidation | Omega-7 unsaturated fatty acids | Oxidative degradation | Age-dependent increase | [3] [4] [5] |

| Palmitoleic Acid Degradation | Palmitoleic acid (16:1ω7) | Lipid peroxide-mediated oxidation | Major contributor to aging odor | [3] [6] [7] |

| Vaccenic Acid Degradation | Vaccenic acid (18:1ω7) | Lipid peroxide-mediated oxidation | Secondary contributor | [3] [7] [9] |

| Lipid Peroxidation | Polyunsaturated fatty acids | Free radical chain reaction | Variable, stress-dependent | [10] [11] [12] |

| Lipoxygenase-1 Catalysis | Linoleic acid derivatives | Enzymatic oxygenation | Requires co-factors | [15] [16] [17] |

| Hydroperoxide Lyase Activity | 9-HPOD, 13-HPOD | Hydroperoxide cleavage | Heat-stable activity | [15] [16] [18] |

| Enzymatic Catalysis Systems | ||||

|---|---|---|---|---|

| Enzyme System | Substrate Specificity | Product | Temperature Stability | Reference |

| Lipoxygenase-1 (LOX-1) | Linoleic acid, arachidonic acid | Fatty acid hydroperoxides | Heat-sensitive (>70°C) | [15] [16] [17] |

| Hydroperoxide Lyase (HPL) | 9-HPOD, 13-HPOD | 2(E)-nonenal, hexanal | Heat-stable (70°C, 30 min) | [15] [16] [18] |

| 3Z:2E Isomerase | (Z)-2-nonenal to (E)-2-nonenal | (E)-2-nonenal | Thermostable | [18] [19] |

| Fatty Acid Hydroperoxide Lyase | 9-HPOT, 13-HPOT | Various aldehydes | Heat-stable | [16] [34] [20] |

| CYP74B subfamily | 13-hydroperoxides | C6-aldehydes | Variable | [20] [21] |

| CYP74C subfamily | 9-hydroperoxides | C9-aldehydes | Variable | [20] [21] |

| Chemical Synthesis Methods | ||||

|---|---|---|---|---|

| Method | Starting Materials | Conditions | Yield (%) | Reference |

| Grignard Reaction | Fumaraldehyde monoacetal + pentylmagnesium bromide | Anhydrous ether, Mg turnings | 30-45 | [22] [23] [24] |

| Cross-Metathesis | Octen-3-ol + acrolein | Metathesis catalyst | 60-85 | [31] [32] |

| Ozonolysis of Castor Oil | Castor oil + ozone | Acetic acid or methanol | 40-60 | [29] [30] |

| Oxidative Cleavage | Polyunsaturated fatty acids | Oxidizing agents | Variable | [28] [16] |

| Aldol Condensation | Aldehydes + ketones | Base catalysis | 20-40 | [28] [39] |

| Fumaraldehyde Route | Fumaraldehyde bis(dimethylacetal) | Acid hydrolysis, Grignard | 48 overall | [33] [22] |

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

2463-53-8

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

2-Nonenal: ACTIVE